molecular formula C16H30N2O4 B1403059 tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate CAS No. 1187322-34-4

tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

Cat. No. B1403059
M. Wt: 314.42 g/mol
InChI Key: QJFMFAYEKZUIHM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound . It is related to “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate”, which has a molecular weight of 274.36 .


Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis . The synthesis of tert-Butyl 4-aminobenzoate, for instance, uses tert-butyl 4-nitrobenzoate as a raw material .


Molecular Structure Analysis

The molecular structure of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” can be represented by the Inchi Code: 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)/t9-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in dipeptide synthesis with commonly used coupling reagents . The reaction conditions for the synthesis of tert-butyl 4-(aminomethyl)benzoate involve the use of hydrogen and palladium on activated charcoal in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” include a boiling point of 383.3±37.0 C at 760 mmHg .

Scientific Research Applications

1. Mechanistic Studies and Group Migration

  • A study by Xue and Silverman (2010) explored the mechanism of N→O tert-butyloxycarbonyl (Boc) group migration, highlighting the compound's role in understanding chemical reactions and molecular behavior (Xue & Silverman, 2010).

2. Synthesis of Biologically Active Compounds

  • Kubo et al. (1997) demonstrated the use of a similar compound in stereoselective carbon-carbon bond formation, integral for synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

3. Intermediate in Synthesizing Jak3 Inhibitor

  • Chen Xin-zhi (2011) reported on the synthesis process of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating the protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).

4. Role in α-Amino Acid Synthesis

5. Acylation of Amines

  • Harris and Wilson (1983) discovered that tert-butyl aminocarbonate can rapidly acylate amines, a significant finding in organic synthesis (Harris & Wilson, 1983).

6. Precursors to Fluorinated Alpha-Amino Acids

7. Synthesis of Medicinally Significant Candidates

  • Khadse and Chaudhari (2015) reported the synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine, an essential precursor for medicinally significant candidates (Khadse & Chaudhari, 2015).

8. Synthesis of Collagen Cross-Links

  • Adamczyk, Johnson, and Reddy (1999) synthesized key intermediates for collagen cross-links using tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate (Adamczyk, Johnson, & Reddy, 1999).

9. Synthesis of Peptide α-Carboxamides

  • Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid for use in solid-phase synthesis of peptide α-carboxamides, demonstrating its importance in peptide synthesis (Gaehde & Matsueda, 2009).

10. Role in Peptide Conformation

Safety And Hazards

The safety data sheet for related compounds like tert-Butanol indicates that it is highly flammable and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions for the study and use of related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) involve expanding their applicability. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs .

properties

IUPAC Name

tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMFAYEKZUIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736665
Record name tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

CAS RN

1187322-34-4
Record name tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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